molecular formula C24H18N2O5S B2929904 1-(6-ethoxybenzo[d]thiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one CAS No. 514192-04-2

1-(6-ethoxybenzo[d]thiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one

Cat. No. B2929904
CAS RN: 514192-04-2
M. Wt: 446.48
InChI Key: KWIUMPRZTZTLAA-UHFFFAOYSA-N
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Description

The compound “1-(6-ethoxybenzo[d]thiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one” is a derivative of benzothiazole . It has been synthesized and evaluated for its biological activities .


Synthesis Analysis

The synthesis of benzothiazole derivatives starts from simple commercially available building blocks . The labile N-H bond in N-monoalkylated BT-sulfonamides further allowed the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as H NMR, 13 C NMR, MS, and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or via a S-oxidation/S-F bond formation/SuFEx approach .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques such as H NMR, 13 C NMR, MS, and elemental analysis .

Scientific Research Applications

Heterocyclic Compound Synthesis

Research into the synthesis of heterocyclic compounds, such as thiazoles, thiophenes, and pyrroles, is significant due to their broad range of biological and pharmaceutical activities. For instance, Abdelhamid, Ismail, and Abdel-Aziem (2008) detailed the synthesis of 1,3,4-thiadiazolines and 5-arylazothiazoles, highlighting methods to create these compounds for further biological evaluation. Similarly, the work by Shestopalov and Naumov (2003) on the synthesis of 2-amino-4-aryl-1,3-dicyano-7-methoxydibenzo[b,d]furans and 2-amino-4-aryl-3-cyano-4H-benzothieno[3,2-b]pyrans showcases the versatility of these heterocyclic frameworks in creating compounds with potential bioactive properties.

Biological Activities and Applications

The exploration of biological activities is another crucial area of research. Wardkhan, Youssef, Hamed, and Ouf (2008) studied the antimicrobial activities of thiazoles and their fused derivatives, demonstrating the potential of these compounds in developing new antimicrobial agents. Moreover, the study by Abu-Yamin, Abduh, Saghir, and Al-Gabri (2022) on the synthesis and biological activities of new Schiff base compounds and their lanthanide complexes underscores the potential for creating compounds with antimicrobial, antifungal, antioxidant, and antitumor properties.

Pharmaceutical Applications

The development of novel pharmaceutical agents often leverages the unique properties of heterocyclic compounds. Romagnoli et al. (2015) explored the anticancer and antiangiogenic activities of 3-arylaminobenzofuran derivatives, highlighting the synthesis and evaluation of these compounds for targeting cancer. This research underscores the ongoing efforts to harness the potential of heterocyclic compounds in developing new therapeutic agents.

For further exploration of these topics, the following references are recommended:

Future Directions

The future directions for the research on this compound could include further investigation into its cytotoxic and antimicrobial activities, as well as exploration of its potential applications in medical and pharmaceutical fields .

properties

IUPAC Name

1-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-2-phenyl-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O5S/c1-2-30-15-10-11-16-18(13-15)32-24(25-16)26-20(14-7-4-3-5-8-14)19(22(28)23(26)29)21(27)17-9-6-12-31-17/h3-13,20,28H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWIUMPRZTZTLAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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